![molecular formula C17H16O5 B14643163 4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 56261-32-6](/img/structure/B14643163.png)
4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of three methoxy groups and two aldehyde groups attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3-trimethoxybenzene.
Substitution Reaction: The trimethoxybenzene undergoes a substitution reaction to introduce the biphenyl moiety.
Oxidation Reaction: The resulting compound is then subjected to an oxidation reaction to form the aldehyde groups.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts. The process is designed to be environmentally friendly and cost-effective, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trimethoxybiphenyl
- 2′-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Comparison
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
56261-32-6 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
2-(2-formyl-5-methoxyphenyl)-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C17H16O5/c1-20-13-5-4-11(9-18)14(7-13)15-8-17(22-3)16(21-2)6-12(15)10-19/h4-10H,1-3H3 |
InChI-Schlüssel |
QYLVHPJBLFLPNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC(=C(C=C2C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


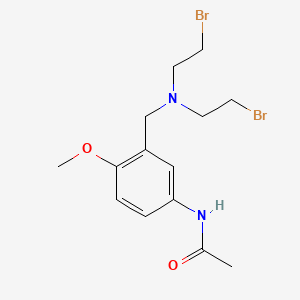
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
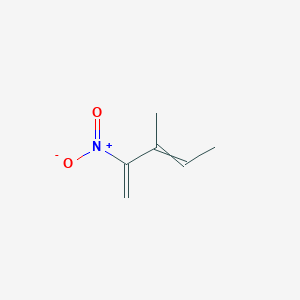
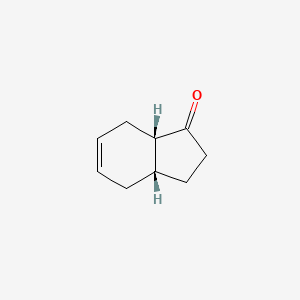
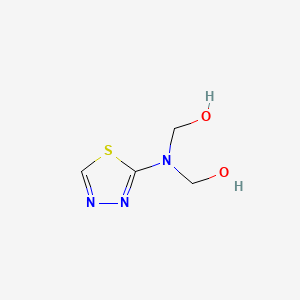
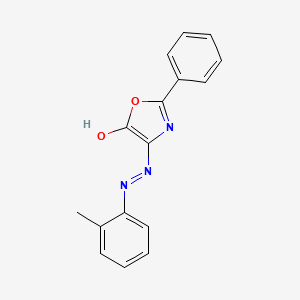

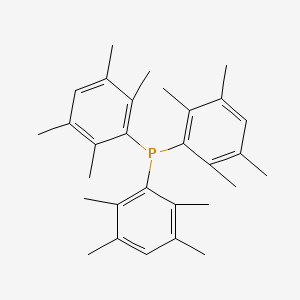
![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)


![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)
